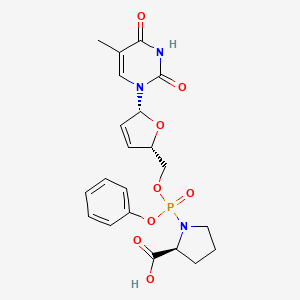
L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of proline, pyrimidine, and furan, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- likely involves multiple steps, including the formation of the pyrimidine and furan rings, followed by their attachment to the proline backbone. Common synthetic methods might include:
Cyclization reactions: to form the pyrimidine and furan rings.
Condensation reactions: to link these rings to the proline structure.
Phosphorylation reactions: to introduce the phenoxyphosphinyl group.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions might involve replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: In studies of enzyme interactions and protein folding.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for the synthesis of specialized materials.
Mechanism of Action
The mechanism by which L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- exerts its effects would depend on its specific interactions with molecular targets. These might include:
Binding to enzymes: Modulating their activity.
Interacting with receptors: Affecting signal transduction pathways.
Incorporation into biological molecules: Influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
L-Proline derivatives: Compounds with similar proline backbones but different functional groups.
Pyrimidine analogs: Molecules with similar pyrimidine rings but different substituents.
Furan derivatives: Compounds featuring the furan ring with various modifications.
Uniqueness
L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- is unique due to its combination of proline, pyrimidine, and furan elements, which might confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
184031-62-7 |
|---|---|
Molecular Formula |
C21H24N3O8P |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(2S)-1-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H24N3O8P/c1-14-12-23(21(28)22-19(14)25)18-10-9-16(31-18)13-30-33(29,32-15-6-3-2-4-7-15)24-11-5-8-17(24)20(26)27/h2-4,6-7,9-10,12,16-18H,5,8,11,13H2,1H3,(H,26,27)(H,22,25,28)/t16-,17-,18+,33?/m0/s1 |
InChI Key |
QRKPZXUYBIHGDX-RATYACGJSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N3CCC[C@H]3C(=O)O)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(N3CCCC3C(=O)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















